Methoprene acid

Catalog No.
S619303
CAS No.
53092-52-7
M.F
C16H28O3
M. Wt
268.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoprene acid

CAS Number

53092-52-7

Product Name

Methoprene acid

IUPAC Name

(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+

InChI Key

MNYBEULOKRVZKY-TZOAMJEDSA-N

SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C

Isomeric SMILES

CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C

The exact mass of the compound (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methoprene acid is the biologically active, free-carboxylic acid metabolite of the widely used insect growth regulator methoprene. While its parent ester is primarily utilized as a juvenile hormone analog in entomological applications, methoprene acid serves a distinct and critical role in mammalian cell biology and toxicology as a direct, selective agonist for Retinoid X Receptors (RXRs). For procurement professionals and assay developers, the free acid form is essential because it eliminates the dependency on variable intracellular esterase activity required to convert the pro-drug ester into its active state. This ensures precise, reproducible dosing in high-throughput screening, endocrine disruption modeling, and specific RXR-pathway isolation studies [1].

Substituting methoprene acid with its parent ester (methoprene) or endogenous retinoids (like 9-cis-retinoic acid) fundamentally compromises in vitro assay integrity. Methoprene itself is a pro-drug that exhibits zero direct binding affinity for mammalian RXRs; it relies entirely on metabolic conversion, which is highly inconsistent across different immortalized cell lines (e.g., CV-1 or F9 cells). Consequently, using the ester in cell-free or esterase-deficient systems yields false-negative results. Furthermore, substituting with endogenous 9-cis-retinoic acid introduces cross-activation of Retinoic Acid Receptors (RARs) and severe handling challenges due to rapid photo-isomerization, making methoprene acid the mandatory choice for isolated, stable RXR activation [1].

Direct RXR Transactivation Efficacy vs. Parent Ester

In transiently transfected CV-1 cell lines utilizing luciferase reporter genes, methoprene acid demonstrates robust, direct ligand activity for RXRs, successfully driving transcription. In stark contrast, the parent ester methoprene, alongside breakdown products like 7-methoxycitronellal, fails to activate transcription entirely under the same conditions due to the lack of necessary metabolic conversion to the active acid [1].

Evidence DimensionRXR-mediated transcriptional activation in CV-1 cells
Target Compound DataMethoprene acid (Strong dose-dependent activation)
Comparator Or BaselineMethoprene ester (0% activation / baseline reporter activity)
Quantified DifferenceComplete qualitative shift from inactive precursor to active ligand
ConditionsTransiently transfected CV-1 cells with RXR/luciferase reporters

Procuring the pre-converted acid guarantees direct receptor engagement, preventing false negatives in cell lines lacking specific esterase activity.

Receptor Pathway Specificity vs. Endogenous Retinoids

Unlike the endogenous pan-agonist 9-cis-retinoic acid (9cRA), which binds and activates both RXR and RAR pathways, methoprene acid is highly specific to the Retinoid X Receptor. Assays confirm that methoprene acid derivatives do not activate the retinoic acid receptor (RAR) pathway, providing a cleaner pharmacological profile for isolating RXR-dependent mechanisms[1].

Evidence DimensionRAR pathway activation
Target Compound DataMethoprene acid (No RAR activation)
Comparator Or Baseline9-cis-retinoic acid (Strong RAR and RXR activation)
Quantified DifferenceElimination of RAR-mediated off-target transcription
ConditionsMammalian cell reporter assays for RAR vs RXR

Allows researchers to cleanly decouple RXR homodimer signaling from RAR/RXR heterodimer confounding effects, simplifying data interpretation.

Chemical Stability and Handling Reliability

Endogenous RXR ligands like 9-cis-retinoic acid possess a highly unstable tetraene side chain that rapidly equilibrates to a mixture containing approximately 80% ATRA (all-trans-retinoic acid) when exposed to light or standard biological mercaptans like glutathione. Methoprene acid, featuring a more stable diene structure, bypasses this rapid isomerization, maintaining its structural integrity and specific RXR agonism over longer assay durations [1].

Evidence DimensionIsomerization to RAR-active isomers (ATRA) in standard conditions
Target Compound DataMethoprene acid (Structurally stable, maintains RXR specificity)
Comparator Or Baseline9-cis-retinoic acid (Degrades to ~80% ATRA in light/mercaptans)
Quantified DifferencePrevention of ~80% conversion to off-target isomers
ConditionsStandard laboratory handling (light exposure, presence of reducing agents)

Drastically reduces stringent handling requirements (e.g., strict darkroom conditions) and prevents assay drift caused by in-situ ligand degradation.

In Vitro Endocrine Disruptor Screening

Because methoprene acid bypasses the variable metabolic conversion rates of its parent ester, it is the definitive positive control and test article for evaluating RXR-mediated endocrine disruption in mammalian cell lines (e.g., CV-1, F9). It ensures that any observed lack of receptor activation is due to true biological inactivity rather than a mere absence of cellular esterases [1].

Selective RXR Pathway Elucidation

Methoprene acid's strict specificity for RXR over RAR makes it an ideal pharmacological tool for isolating RXR homodimer functions from RAR/RXR heterodimer activity. This is particularly valuable in transcriptomic studies where endogenous ligands like 9-cis-retinoic acid would trigger confounding multi-pathway responses[2].

Development of Stable Receptor Assays

Due to its resistance to the rapid photo-isomerization that plagues natural retinoids (which quickly convert to ATRA), methoprene acid is highly suited for long-term cell culture experiments and the development of commercial reporter assay kits where reagent stability and consistent baseline performance are critical for procurement [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.20384475 g/mol

Monoisotopic Mass

268.20384475 g/mol

Heavy Atom Count

19

UNII

MB9LR353F8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53092-52-7
207597-76-0

Wikipedia

Zr-725
(2E,4E)-11-METHOXY-3,7,11-TRIMETHYLDODECA-2,4-DIENOIC ACID

General Manufacturing Information

2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-: INACTIVE

Dates

Last modified: 04-14-2024

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